Cas no 1131614-41-9 (3-Iodo-4-(pentyloxy)benzoic acid)

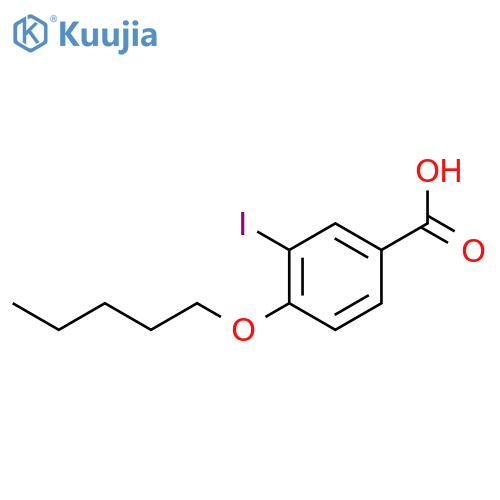

1131614-41-9 structure

商品名:3-Iodo-4-(pentyloxy)benzoic acid

CAS番号:1131614-41-9

MF:C12H15IO3

メガワット:334.150176286697

MDL:MFCD11110796

CID:1015696

PubChem ID:44828900

3-Iodo-4-(pentyloxy)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-4-(pentyloxy)benzoic acid

- 3-iodo-4-pentoxybenzoic acid

- 3-iodanyl-4-pentoxy-benzoic acid

- AK130400

- CTK8E2133

- FT-0655837

- KB-145114

- SBB067998

- 3-iodo-4-pentoxy-benzoic acid

- DTXSID80660989

- 3-iodo-4-(pentyloxy)benzoicacid

- DB-057924

- A802883

- 1131614-41-9

- AKOS015843168

-

- MDL: MFCD11110796

- インチ: InChI=1S/C12H15IO3/c1-2-3-4-7-16-11-6-5-9(12(14)15)8-10(11)13/h5-6,8H,2-4,7H2,1H3,(H,14,15)

- InChIKey: BGOAIPSNPARGNA-UHFFFAOYSA-N

- ほほえんだ: CCCCCOC1=C(C=C(C=C1)C(=O)O)I

計算された属性

- せいみつぶんしりょう: 334.00659g/mol

- どういたいしつりょう: 334.00659g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

3-Iodo-4-(pentyloxy)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D553380-250mg |

3-Iodo-4-(pentyloxy)benzoic acid |

1131614-41-9 | 97% | 250mg |

$480 | 2025-02-21 | |

| Alichem | A019097447-1g |

3-Iodo-4-(pentyloxy)benzoic acid |

1131614-41-9 | 95% | 1g |

$550.00 | 2023-09-04 | |

| eNovation Chemicals LLC | D553380-1g |

3-Iodo-4-(pentyloxy)benzoic acid |

1131614-41-9 | 97% | 1g |

$880 | 2025-02-21 | |

| Ambeed | A270641-1g |

3-Iodo-4-(pentyloxy)benzoic acid |

1131614-41-9 | 95+% | 1g |

$505.0 | 2024-04-26 | |

| Crysdot LLC | CD12179287-1g |

3-Iodo-4-(pentyloxy)benzoic acid |

1131614-41-9 | 95+% | 1g |

$614 | 2024-07-23 | |

| eNovation Chemicals LLC | D553380-250mg |

3-Iodo-4-(pentyloxy)benzoic acid |

1131614-41-9 | 97% | 250mg |

$480 | 2025-02-21 | |

| eNovation Chemicals LLC | D553380-1g |

3-Iodo-4-(pentyloxy)benzoic acid |

1131614-41-9 | 97% | 1g |

$880 | 2024-05-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757723-1g |

3-Iodo-4-(pentyloxy)benzoic acid |

1131614-41-9 | 98% | 1g |

¥4595.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D553380-1g |

3-Iodo-4-(pentyloxy)benzoic acid |

1131614-41-9 | 97% | 1g |

$880 | 2025-02-21 |

3-Iodo-4-(pentyloxy)benzoic acid 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

1131614-41-9 (3-Iodo-4-(pentyloxy)benzoic acid) 関連製品

- 1131614-67-9(4-(Cyclohexyloxy)-3-iodobenzoic acid)

- 1131614-17-9(4-(sec-Butoxy)-3-iodobenzoic acid)

- 1131588-12-9(3-Iodo-4-propoxybenzoic acid)

- 1131614-42-0(Methyl 4-butoxy-3-iodobenzoate)

- 68507-19-7(3-Iodo-4-methoxybenzoic acid)

- 856167-47-0(3-Iodo-4-isopropoxybenzoicacid)

- 1131614-78-2(4-(Hexyloxy)-3-iodobenzoic acid)

- 1131614-30-6(4-(Cyclopentyloxy)-3-iodobenzoic acid)

- 1131614-19-1(3-Iodo-4-isobutoxybenzoic acid)

- 82998-76-3(4-Ethoxy-3-iodobenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1131614-41-9)3-Iodo-4-(pentyloxy)benzoic acid

清らかである:99%

はかる:1g

価格 ($):454.0